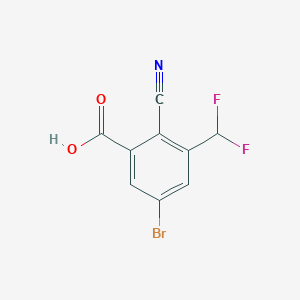

5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid

Description

5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid is a halogenated benzoic acid derivative featuring bromo (Br), cyano (CN), and difluoromethyl (CF₂H) substituents at positions 5, 2, and 3, respectively. The combination of electron-withdrawing groups (Br, CN, CF₂H) enhances the acidity of the carboxylic acid moiety and influences reactivity, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

5-bromo-2-cyano-3-(difluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NO2/c10-4-1-5(8(11)12)7(3-13)6(2-4)9(14)15/h1-2,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVLHYSJTMAQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)C#N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by the introduction of the cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced techniques such as tubular diazotization to prepare diazonium salts, which are then subjected to nucleophilic substitution reactions under controlled conditions to minimize side reactions and improve product purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic aromatic substitution reactions typically require strong bases like sodium hydride and polar aprotic solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid is utilized in various scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: Its properties are exploited in the design and synthesis of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the cyano and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby modulating specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 5-bromo-2-cyano-3-(difluoromethyl)benzoic acid with analogous compounds:

Key Comparative Insights

Substituent Effects on Acidity: The target compound's cyano and difluoromethyl groups create a synergistic electron-withdrawing effect, resulting in higher acidity (pKa ~1.5–2.5 estimated) compared to 5-bromo-2,4-difluorobenzoic acid (pKa ~2.8) . In contrast, 5-bromo-2-(phenylamino)benzoic acid exhibits reduced acidity due to the electron-donating phenylamino group (pKa ~4.0) .

Synthetic Accessibility :

- 5-Bromo-2,4-difluorobenzoic acid is synthesized via bromination of 2,4-difluorobenzonitrile in aqueous H₂SO₄, yielding 93–99% purity .

- The target compound likely requires multi-step synthesis, including nitrile introduction and difluoromethylation, which may involve hazardous reagents (e.g., H₂O₂, DCM) .

Applications: Agrochemicals: 5-Bromo-2,4-difluorobenzoic acid is a precursor for herbicides and fungicides due to fluorine’s metabolic stability . Pharmaceuticals: The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)benzoic acid enhances bioavailability, making it valuable in drug design . Crystallography: 5-Bromo-2-(phenylamino)benzoic acid forms hydrogen-bonded dimers, enabling crystal engineering for drug formulation .

Safety and Handling :

- Brominated benzoic acids generally require stringent safety measures (e.g., PPE, ventilation) due to toxicity risks. For example, 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid mandates precautions against inhalation and skin contact .

Research Findings and Data

Electronic Effects and Reactivity

- Cyano vs. Halogens: The cyano group in the target compound increases electrophilicity compared to chloro or iodo analogs (e.g., 5-bromo-2-chlorobenzoic acid), enhancing its suitability for nucleophilic substitution reactions .

- Difluoromethyl vs. Trifluoromethyl : While CF₃ (in 2-bromo-5-(trifluoromethyl)benzoic acid) is more electron-withdrawing, CF₂H in the target compound offers a balance between lipophilicity and metabolic stability .

Structural Isomerism

Biological Activity

5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural composition that includes:

- Bromine (Br) : Enhances reactivity and biological interaction.

- Cyano group (–C≡N) : Increases polarity and can facilitate interactions with various biological targets.

- Difluoromethyl group (–CF2H) : Enhances lipophilicity and bioavailability, potentially improving the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of cyano and difluoromethyl groups is believed to enhance binding affinity, leading to modulation of enzymatic activity and receptor signaling pathways.

Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer progression.

- Receptor Interaction : It may act on specific receptors involved in cell signaling, influencing cellular responses such as proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including:

| Cancer Type | IC50 Value (μM) | Effect Observed |

|---|---|---|

| Breast Cancer | 15 | Inhibition of cell proliferation |

| Lung Cancer | 20 | Induction of apoptosis |

| Colon Cancer | 12 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promise as an antimicrobial agent. Preliminary studies indicate:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways. -

Antimicrobial Efficacy Testing :

In a series of antimicrobial tests, the compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of up to 15 mm at a concentration of 100 μg/mL, suggesting potent antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.